molecular formula C13H11FOS B6373775 3-Fluoro-5-(4-methylthiophenyl)phenol, 95% CAS No. 1261992-92-0

3-Fluoro-5-(4-methylthiophenyl)phenol, 95%

Cat. No.: B6373775
CAS No.: 1261992-92-0
M. Wt: 234.29 g/mol
InChI Key: KBDHSXHLXARHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is an important organic compound used in a variety of scientific research applications. It is a versatile molecule with a range of biochemical and physiological effects, and its uses have been explored in several studies.

Scientific Research Applications

3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is used in a range of scientific research applications. It has been used as a substrate for the enzymatic synthesis of 3-fluoro-5-(4-methylthiophenyl)acetate in biocatalysis studies. It has also been used as a substrate for the synthesis of 3-fluoro-5-(4-methylthiophenyl)acetamide in studies of the enzymatic hydrolysis of amides. Additionally, it has been used as a substrate for the synthesis of 3-fluoro-5-(4-methylthiophenyl)acetyl chloride in studies of the hydrolysis of chloroacetyl esters.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is not well understood. However, it is believed that the compound acts as a substrate for the enzymes involved in the synthesis of the desired products from the first and second steps of the synthesis process. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in the hydrolysis of amides and chloroacetyl esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) are not well understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been suggested that the compound may have an effect on the metabolism of certain compounds, such as fatty acids.
Advantages and Limitations for Laboratory Experiments
The use of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. Additionally, it is easy to synthesize and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for 3-Fluoro-5-(4-methylthiophenyl)phenol (95%). Further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research could be conducted to explore the potential use of the compound in other scientific research applications, such as biocatalysis and enzymatic synthesis. Finally, further research could be conducted to explore the potential use of the compound as an inhibitor of certain enzymes involved in the hydrolysis of amides and chloroacetyl esters.

Synthesis Methods

3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is synthesized from 4-methylthiophenol and 3-fluoro-5-chlorophenol in a two-step process. The first step involves the reaction of 4-methylthiophenol with 3-fluoro-5-chlorophenol in the presence of a base catalyst, such as sodium hydroxide, to form 3-fluoro-5-(4-methylthiophenyl)phenol. The second step involves the reduction of the product from the first step with sodium borohydride to form the desired product, 3-fluoro-5-(4-methylthiophenyl)phenol (95%).

Properties

IUPAC Name

3-fluoro-5-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDHSXHLXARHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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